Purity Benchmarking: 97–98% Assay from Two Independent Suppliers Outperforms Common Analog Availability
Commercially available 4-methyl-6-(pyrrolidin-1-yl)pyrimidine is consistently supplied at ≥97% purity (Leyan) and ≥98% (NLT, MolCore), ensuring reliable stoichiometry in parallel synthesis workflows . In contrast, the morpholine analog 4-methyl-6-(morpholin-4-yl)pyrimidine is predominantly offered only as the 2-thiol or 2-amine derivative, and the piperidine analog 4-methyl-6-(piperidin-1-yl)pyrimidine is scarcely cataloged as a stand-alone building block, often requiring custom synthesis with unspecified purity . This difference in off-the-shelf availability and documented purity reduces procurement risk and shortens lead times for library production.
| Evidence Dimension | Commercial Purity (HPLC/GC) |
|---|---|
| Target Compound Data | 97% (Leyan Product No. 1144478); ≥98% (MolCore MC534856) |
| Comparator Or Baseline | 4-Methyl-6-(morpholin-4-yl)pyrimidine: not available as free base; 4-Methyl-6-(piperidin-1-yl)pyrimidine: not cataloged as pure building block |
| Quantified Difference | 97–98% vs. not commercially available as the free base |
| Conditions | Supplier Certificate of Analysis; purity determined by HPLC or GC |
Why This Matters
Procurement of the pyrrolidine analog guarantees a defined purity threshold (≥97%), whereas the morpholine and piperidine congeners require in-house synthesis or custom sourcing with unknown quality, introducing variability in downstream reaction yields.
